2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
CAS No.: 689262-90-6
Cat. No.: VC4569819
Molecular Formula: C23H20F3N3O3S2
Molecular Weight: 507.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689262-90-6 |
|---|---|
| Molecular Formula | C23H20F3N3O3S2 |
| Molecular Weight | 507.55 |
| IUPAC Name | 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H20F3N3O3S2/c1-14-11-18-20(34-14)21(31)29(12-15-5-3-2-4-6-15)22(28-18)33-13-19(30)27-16-7-9-17(10-8-16)32-23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30) |
| Standard InChI Key | PHKRXBRQPGRGSN-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name, 2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, reflects its polycyclic architecture . Key components include:
-
Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidinone rings.
-
Benzyl substituent: Attached at position 3 of the pyrimidinone.
-
Methyl group: Positioned at C6 of the thienopyrimidine system.
-
Acetamide linker: Bridges the core to a 4-(trifluoromethoxy)phenyl group via a sulfanyl moiety .
Synonyms and Identifiers
Synthesis and Structural Elucidation
Synthetic Routes
The compound’s synthesis likely involves multi-step strategies common to thienopyrimidine derivatives:
-
Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic or oxidative conditions, as demonstrated in benzothiazole syntheses . For example, sodium metabisulfite in DMF facilitates cyclization at reflux temperatures .
-
Functionalization:
-
Benzylation: Introduced via nucleophilic substitution at position 3 of the pyrimidinone.
-
Acetamide Coupling: Achieved through thioglycolic acid derivatives reacting with activated aryl amines.
-
Spectroscopic Characterization
-
<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 10–11 ppm).
-
MS (ESI+): A molecular ion peak at m/z 481.1 [M+H]<sup>+</sup> aligns with the molecular weight .
Structural and Electronic Properties
Conformational Analysis
The trifluoromethoxy group imposes steric and electronic effects:
-
Electron-Withdrawing Nature: Enhances metabolic stability by reducing oxidative degradation.
-
Lipophilicity: The logP value (~3.5 predicted) suggests moderate membrane permeability, critical for bioavailability .
Hydrogen Bonding Capacity
-
Pyrimidinone carbonyl: Acts as a hydrogen bond acceptor (O=C).
-
Acetamide NH: Serves as a hydrogen bond donor, potentially interacting with biological targets like kinases.
Biological Activity and Mechanistic Insights
Putative Targets
While direct studies are unavailable, structural analogs highlight potential mechanisms:
-
Wnt/β-catenin Pathway: Analog IWP-2 inhibits Porcupine, a membrane-bound acyltransferase . The benzyl and trifluoromethoxy groups may enhance target affinity.
-
Kinase Inhibition: Thienopyrimidines often target EGFR or VEGFR, suggesting anticancer applications.
Comparative Bioactivity
| Compound | Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| IWP-2 (Analog) | Porcupine | 27 nM | |
| Vulcanchem VC11856149 | Inflammatory cytokines | 1.2 µM |
Pharmacokinetic and Toxicological Considerations
ADME Profiling
-
Absorption: High lipophilicity may limit aqueous solubility, necessitating prodrug strategies.
-
Metabolism: Predicted CYP3A4/2D6 substrates due to aromatic oxidation sites .
Toxicity Risks
-
Reactive Metabolites: Thiophene rings may form epoxides, requiring structural mitigation.
-
hERG Inhibition: The trifluoromethoxy group could prolong QT intervals, warranting cardiac safety assays.
Applications and Future Directions
Research Priorities
-
Target Deconvolution: Proteomic profiling to identify binding partners.
-
Formulation Optimization: Nanoemulsions to enhance solubility.
-
In Vivo Efficacy: Xenograft models for pharmacokinetic-pharmacodynamic modeling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume